Methyl propionate

Description

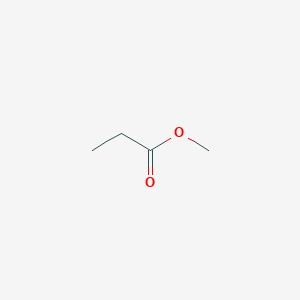

Structure

3D Structure

Properties

IUPAC Name |

methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFJBKOKNCXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027201 | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c. | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liq | |

CAS No. |

554-12-1 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB21C0D33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125 °F (NTP, 1992), -87.5 °C, -88 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate (C₄H₈O₂), a carboxylic ester, is a colorless liquid characterized by a fruity, rum-like odor.[1] This comprehensive technical guide details the chemical and physical properties, structure, and key chemical reactions of methyl propionate. It provides tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is of interest.

Chemical Structure and Identification

Methyl propionate, also known as methyl propanoate, is the methyl ester of propanoic acid.[1] Its chemical structure is characterized by a propyl group attached to a carbonyl group, which is in turn bonded to a methoxy group.

Molecular Structure:

Caption: 2D Chemical Structure of Methyl Propionate.

Identifiers:

-

IUPAC Name: Methyl propanoate[2]

-

Synonyms: Methyl propionate, Propanoic acid, methyl ester[3]

-

CAS Number: 554-12-1[3]

-

Molecular Formula: C₄H₈O₂[3]

-

InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N[3]

-

SMILES: CCC(=O)OC[2]

Physicochemical Properties

Methyl propionate is a volatile and flammable liquid.[4] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of Methyl Propionate

| Property | Value | Reference(s) |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, rum-like | [1] |

| Density | 0.915 g/mL at 25 °C | [4][5] |

| Boiling Point | 79-80 °C at 760 mmHg | [1][4] |

| Melting Point | -88 °C | [1][4] |

| Refractive Index (n20/D) | 1.376 | [4][5] |

Table 2: Solubility and Partition Coefficient of Methyl Propionate

| Property | Value | Reference(s) |

| Water Solubility | 62.37 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in most organic solvents, miscible with ethanol and ether. | [2] |

| logP (Octanol/Water) | 0.8 | [4] |

Table 3: Safety and Flammability Data for Methyl Propionate

| Property | Value | Reference(s) |

| Flash Point | -2 °C (closed cup) | [2][6] |

| Autoignition Temperature | 467 °C | [7] |

| Explosive Limits in Air | 2.5 - 13% (v/v) | [4] |

| Vapor Density (air=1) | 3.0 | [8] |

| Vapor Pressure | 84 mmHg at 25 °C | [2] |

Spectroscopic Data

The following sections provide an overview of the characteristic spectroscopic data for methyl propionate, which are essential for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl propionate shows three distinct signals corresponding to the three different proton environments in the molecule.[7]

Table 4: ¹H NMR Spectral Data for Methyl Propionate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 3H | -O-CH₃ |

| ~2.3 | Quartet | 2H | -CH₂ -C=O |

| ~1.1 | Triplet | 3H | CH₃ -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of methyl propionate displays four signals, corresponding to the four unique carbon atoms in the molecule.[9]

Table 5: ¹³C NMR Spectral Data for Methyl Propionate

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O |

| ~51 | -O-C H₃ |

| ~27 | -C H₂-C=O |

| ~9 | C H₃-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of methyl propionate exhibits characteristic absorption bands for the ester functional group.[10]

Table 6: Key IR Absorption Bands for Methyl Propionate

| Wavenumber (cm⁻¹) | Vibration |

| ~1740 | C=O stretch (strong) |

| ~1180 | C-O stretch |

| 2880-2980 | C-H stretch (alkyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of methyl propionate shows a molecular ion peak and characteristic fragmentation patterns.[2]

Table 7: Major Peaks in the Mass Spectrum of Methyl Propionate

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Moderate | [CH₃CH₂COOCH₃]⁺ (Molecular Ion) |

| 59 | Moderate | [COOCH₃]⁺ |

| 57 | High | [CH₃CH₂CO]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Experimental Protocols

Synthesis of Methyl Propionate via Fischer Esterification

This protocol describes the synthesis of methyl propionate from propionic acid and methanol using a sulfuric acid catalyst.[11][12]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid (1.0 mol) and methanol (1.2 mol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and continue for 2-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of water.

-

Wash with 50 mL of 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).

-

Wash with 50 mL of brine.

-

-

Drying and Purification:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and purify the crude methyl propionate by fractional distillation, collecting the fraction boiling at 79-80 °C.

-

Caption: Experimental workflow for the synthesis of methyl propionate.

Analysis of Methyl Propionate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of methyl propionate purity.[6]

Methodology:

-

Sample Preparation: Dilute the synthesized methyl propionate in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS System:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the prepared sample in split mode.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 150.

-

-

-

Data Analysis: Identify the methyl propionate peak by its retention time and mass spectrum. Calculate the purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

Key Chemical Reactions

Hydrolysis

Methyl propionate can be hydrolyzed to propionic acid and methanol under acidic or basic conditions.[13]

Caption: Hydrolysis of methyl propionate.

Condensation with Formaldehyde

Methyl propionate undergoes a condensation reaction with formaldehyde in the presence of a suitable catalyst to produce methyl methacrylate, an important monomer for polymer synthesis.[14]

Caption: Synthesis of methyl methacrylate from methyl propionate.

Applications

Methyl propionate is utilized in various industrial applications, including:

-

Solvent: It serves as a solvent for cellulose nitrate, lacquers, paints, and varnishes.[1][4]

-

Flavoring Agent: Due to its fruity aroma, it is used as a flavoring agent in foods and fragrances.[4]

-

Chemical Intermediate: It is a key raw material in the synthesis of other chemicals, most notably methyl methacrylate.[1][14]

Safety and Handling

Methyl propionate is a highly flammable liquid and should be handled with appropriate safety precautions.[4] It can cause irritation to the skin, eyes, and respiratory tract.[8] Store in a cool, well-ventilated area away from ignition sources.[4] Always use personal protective equipment, including safety goggles and gloves, when handling this chemical.[6]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103483192A - High-yield separation method of methyl propionate-methanol-water system - Google Patents [patents.google.com]

- 6. Methyl propionate synthesis - chemicalbook [chemicalbook.com]

- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. studylib.net [studylib.net]

- 12. uakron.edu [uakron.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of Methyl Propionate via Fischer Esterification: A Technical Guide

Introduction

Methyl propionate is an important ester with a characteristic fruity, rum-like odor, finding significant application as a solvent for resins and cellulose nitrate, and as a key intermediate in the synthesis of various chemical products, including pharmaceuticals and flavorings.[1] The Fischer-Speier esterification, commonly known as Fischer esterification, represents a fundamental and widely employed method for the synthesis of esters. This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an alcohol.[2][3] In the synthesis of methyl propionate, propionic acid is reacted with methanol in the presence of a strong acid catalyst.

The reaction is a reversible equilibrium process.[4][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol, methanol) or by removing water as it is formed during the reaction.[4][6] Common methods for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves.[4][7]

This guide provides an in-depth overview of the synthesis of methyl propionate via Fischer esterification, detailing the reaction mechanism, experimental protocols, and optimization strategies for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Kinetics

The Fischer esterification proceeds through a series of equilibrium steps, which are catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][8] The mechanism is a classic example of nucleophilic acyl substitution.

The process can be summarized in the following steps:

-

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the propionic acid, which enhances the electrophilicity of the carbonyl carbon.[5][6][9]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the methanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a new oxonium ion and a good leaving group (water).[5][9]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl propionate ester.[9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of methyl propionate.

Protocol 1: Standard Reflux with Sulfuric Acid Catalyst

This procedure is a classic laboratory method for synthesizing esters.

Materials:

-

Propionic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add propionic acid (e.g., 0.1 mol, 7.41 g) and an excess of methanol (e.g., 0.3 mol, 9.61 g, 12.1 mL), which also serves as the solvent.[10]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 - 1 mL) to the stirred mixture.[11][12]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-80°C) using a heating mantle.[13][14] Continue the reflux for 1-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12][14]

-

Workup - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold water (approx. 25 mL).[11] Transfer the mixture to a separatory funnel. Carefully neutralize the remaining acid by washing the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[2][14] Vent the funnel frequently during the bicarbonate wash to release the evolved CO₂ gas.

-

Extraction and Drying: Extract the methyl propionate into an organic solvent like diethyl ether or ethyl acetate.[13][14] Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[11][13]

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude methyl propionate can be purified by simple or fractional distillation. The boiling point of methyl propionate is approximately 79-80°C.[15]

Protocol 2: Water Removal using a Dean-Stark Apparatus

This method is employed to drive the equilibrium towards the product by continuously removing the water byproduct.

Materials:

-

Same as Protocol 1, with the addition of toluene or another suitable solvent to form an azeotrope with water.

-

Dean-Stark apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine propionic acid, methanol, and a solvent such as toluene.[16]

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid).[13]

-

Azeotropic Distillation: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the water will separate and collect at the bottom, while the toluene overflows back into the reaction flask.

-

Completion and Workup: The reaction is complete when no more water collects in the trap (typically 2-4 hours).[16] The workup procedure is similar to that described in Protocol 1.

Data Presentation: Reaction Parameters and Yields

The efficiency of methyl propionate synthesis is highly dependent on the reaction conditions and the catalytic system employed. The following table summarizes quantitative data from various studies.

| Catalyst | Reactants Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1:3 (Propionic Acid:Ethanol) | Reflux | 3 | ~40 (Crude) | [12] |

| Sulfuric Acid | 1:2.5 (Propionic Acid:Ethanol) | Reflux | 8 | 93 (Crude) | [7] |

| Ionic Liquids / p-TsOH | N/A | N/A | N/A | >93 | [17] |

| Fibrous Polymer-Supported Sulphonic Acid | 1:1 | 60 | N/A | N/A (Rate Constant: 1.82x10⁻³) | [18] |

| Amberlyst 15 | 1:1 | 60 | N/A | N/A (Rate Constant: 7.03x10⁻⁴) | [18] |

Note: Some yields are for ethyl propionate, which serves as a close analogue for Fischer esterification conditions. The use of a Soxhlet extractor with molecular sieves to remove water dramatically improved the crude yield from ~40% to 93% for the synthesis of ethyl propionate.[7][12] Various ionic liquids and p-toluenesulfonic acid have also been reported to achieve yields exceeding 93%.[17] Kinetic studies show that heterogeneous catalysts like fibrous polymer-supported sulphonic acid can offer higher reaction rates compared to conventional resins like Amberlyst 15.[18]

Optimization and Troubleshooting

Several parameters can be adjusted to optimize the synthesis of methyl propionate.

-

Catalyst Choice: While sulfuric acid is a common and inexpensive catalyst, it can be corrosive and difficult to remove.[10] Heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia offer easier separation, reusability, and potentially milder reaction conditions.[16][19]

-

Reactant Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of methanol can effectively shift the equilibrium towards the product, thereby increasing the yield.[10][16]

-

Temperature: Increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to side reactions or degradation of the product, especially with sensitive substrates.[10] The reaction is typically performed at the reflux temperature of the alcohol.

-

Water Removal: This is a critical factor for achieving high conversion. Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves are highly effective.[7][16]

Common Troubleshooting Issues:

-

Low Yield: This is often due to the reaction not reaching completion because of the equilibrium. Strategies to overcome this include increasing the reaction time, using a larger excess of methanol, or actively removing water.[10][14]

-

Product Contamination: The final product may be contaminated with unreacted propionic acid or the acid catalyst. Thorough neutralization with a weak base like sodium bicarbonate and subsequent purification by distillation are crucial steps to ensure high purity.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. youtube.com [youtube.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. benchchem.com [benchchem.com]

- 17. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]

- 18. research.abo.fi [research.abo.fi]

- 19. researchgate.net [researchgate.net]

Methyl Propanoate: A Comprehensive Technical Guide

IUPAC Name: Methyl propanoate CAS Number: 554-12-1

This technical guide provides an in-depth overview of methyl propanoate, a versatile ester with significant applications in research, chemical synthesis, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis and analysis protocols, metabolic fate, and safety considerations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of methyl propanoate is essential for its proper handling and application in a laboratory or industrial setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl propanoate.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless liquid with a fruity, rum-like odor | [2][3] |

| Melting Point | -88 °C (-126 °F) | [2] |

| Boiling Point | 79 °C (174 °F) at 760 mmHg | [2] |

| Density | 0.915 g/mL at 25 °C | [2] |

| Solubility in Water | 50 to 100 mg/mL at 22.2 °C | [4] |

| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether | [3] |

| Vapor Pressure | 40 mmHg at 11.1 °C | [4] |

| Vapor Density | 3.03 (vs air) | [4] |

| Flash Point | -2 °C (28 °F) | [2][3] |

| Refractive Index | n20/D 1.376 | [2] |

| Explosive Limits | 2.5 - 13% (V) | [2] |

| Autoignition Temperature | 469 °C (876 °F) | [5] |

| log Pow (Octanol/Water) | 0.84 at 26.6 °C |

Safety Information

Methyl propanoate is a highly flammable liquid and is harmful if inhaled.[1] Appropriate safety precautions must be observed during its handling and storage.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour.[1] |

| Acute toxicity, Inhalation (Category 4) | ❗ | Danger | H332: Harmful if inhaled.[1] |

| Serious eye damage (Category 1) | 腐蚀 | Danger | H318: Causes serious eye damage. |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P261: Avoid breathing mist or vapors.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl propanoate are crucial for its effective use in research and development.

Synthesis of Methyl Propanoate via Fischer Esterification

Methyl propanoate can be synthesized in the laboratory through the acid-catalyzed esterification of propionic acid with methanol.[6]

Materials:

-

Propionic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine propionic acid and a molar excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude methyl propanoate by fractional distillation, collecting the fraction boiling at approximately 79 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of volatile compounds like methyl propanoate.[7][8]

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., HP-5MS)

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of methyl propanoate in a suitable solvent (e.g., hexane or methanol). If analyzing a complex matrix, a solid-phase microextraction (SPME) method can be employed for sample cleanup and concentration.[8]

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., n-heptane) to the sample.[7]

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

MS Transfer Line Temperature: 260 °C

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: m/z 30-200

-

-

Data Analysis: Identify methyl propanoate by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantify the concentration by comparing the peak area of methyl propanoate to that of the internal standard.

Biological Significance and Applications

While methyl propanoate itself is not a direct participant in signaling pathways, its hydrolysis product, propionate, is a metabolically significant molecule. In the pharmaceutical and drug development sectors, methyl propanoate serves as a valuable intermediate and solvent.[9]

Metabolism of Propionate

In biological systems, esters like methyl propanoate can be hydrolyzed to their corresponding carboxylic acid and alcohol. The resulting propionate (propanoic acid) can enter central metabolism. Propionyl-CoA, derived from propionate, is also a product of the catabolism of odd-chain fatty acids and certain amino acids.[10] It is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[10]

Caption: Metabolic pathway of propionate to the citric acid cycle.

Applications in Drug Development and Research

Methyl propanoate's utility in the pharmaceutical industry is primarily as a chemical intermediate and a solvent.[9][11]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] For example, it can be used in the production of certain antifungal and anti-inflammatory drugs.[9]

-

Solvent: Its properties make it a suitable solvent for various chemical reactions and for analytical techniques such as chromatography and NMR spectroscopy.[11]

-

Research Applications: In a laboratory setting, it is used as a reagent in organic synthesis and as a reference compound for calibrating analytical instruments.[9]

Conclusion

Methyl propanoate, or methyl propionate, is a chemical compound with well-defined properties and a range of applications relevant to the scientific community. Its role as a solvent and a synthetic precursor is particularly notable in the fields of chemistry and drug development. A comprehensive understanding of its physicochemical characteristics, safe handling procedures, and relevant experimental protocols is paramount for its effective and safe utilization in research and industrial applications.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. chembk.com [chembk.com]

- 3. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. vigon.com [vigon.com]

- 6. Methyl propionate synthesis - chemicalbook [chemicalbook.com]

- 7. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]

- 8. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Methyl propionate used for Wholesaler [slchemtech.com]

- 10. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What Is the Function of Methyl Propionate? Manufacturer [slchemtech.com]

An In-depth Technical Guide to the Physical Properties of Methyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl propionate, with a specific focus on its boiling point. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining experimental methodologies, and providing a visual representation of a key experimental workflow.

Methyl propionate (also known as methyl propanoate) is an organic compound with the chemical formula CH₃CH₂COOCH₃.[1] It is a colorless liquid recognized by its characteristic fruity, rum-like odor.[1][2] This ester finds application as a solvent for cellulose nitrate and lacquers and serves as a raw material in the manufacturing of paints, varnishes, and other chemicals, including methyl methacrylate.[1] Its aromatic properties also lead to its use in fragrances and flavorings.[1][3]

Core Physical Properties

The physical characteristics of methyl propionate are crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of these properties is presented below.

Table 1: Key Physical Properties of Methyl Propionate

| Property | Value | Notes | Source(s) |

| Boiling Point | 79.7 °C to 80 °C at 760 mmHg | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. | [1][4][5] |

| Melting Point | -88 °C to -87 °C | The temperature at which a solid becomes a liquid at atmospheric pressure. | [1][5][6] |

| Density | 0.915 g/mL at 20-25 °C | The mass of a substance per unit volume. | [1][2][6] |

| Molar Mass | 88.106 g·mol⁻¹ | The mass of one mole of a substance. | [1] |

| Vapor Pressure | 40 mmHg at 11 °C; 84 mmHg at 25 °C | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | [3][4] |

| Flash Point | -2 °C (28 °F) | The lowest temperature at which vapors of a volatile material will ignite, when given an ignition source. | [1][5] |

| Solubility in Water | 72 g/L at 20 °C | The ability of a substance to dissolve in a solvent. | [1] |

| Refractive Index | 1.376 to 1.3775 at 20 °C | A dimensionless number that describes how fast light travels through the material. | [4][5][6] |

| Vapor Density | 3.03 (relative to air) | The density of a vapor in relation to that of air. | [7] |

Experimental Protocols: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is determined experimentally. The following protocol outlines a standard laboratory method for the determination of the boiling point of a substance like methyl propionate.

Objective: To determine the atmospheric boiling point of methyl propionate using the distillation method.

Materials and Apparatus:

-

A sample of pure methyl propionate (≥98%)

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

-

Receiving flask

-

Clamps and stands

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. The distillation flask is filled with a sample of methyl propionate and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. The condenser is connected to the distillation flask and a receiving flask is placed at the outlet of the condenser.

-

Heating: The distillation flask is gently heated. As the liquid is heated, the vapor pressure increases.

-

Boiling and Condensation: When the vapor pressure of the methyl propionate equals the atmospheric pressure, the liquid begins to boil. The vapor rises, passes into the condenser, where it is cooled by circulating water, and condenses back into a liquid.

-

Temperature Reading: The temperature of the vapor is recorded from the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

Data Collection: The temperature is recorded at regular intervals. The boiling point is the constant temperature observed during the distillation of the pure liquid.

Safety Precautions: Methyl propionate is a highly flammable liquid and vapor.[8] The experiment should be conducted in a well-ventilated area, away from open flames or sparks. Appropriate personal protective equipment, including safety goggles and gloves, should be worn.[9]

Workflow for Boiling Point Determination

The logical flow of the experimental determination of a boiling point can be visualized as follows:

Caption: Workflow for the experimental determination of boiling point.

References

- 1. Methyl propionate - Wikipedia [en.wikipedia.org]

- 2. Methyl propionate | 554-12-1 [chemicalbook.com]

- 3. Methyl propionate CAS#: 554-12-1 [m.chemicalbook.com]

- 4. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Propionate [drugfuture.com]

- 6. methyl propionate [stenutz.eu]

- 7. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

Navigating the Solvent Landscape: A Technical Guide to Methyl Propionate Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate (CH₃CH₂COOCH₃), a colorless liquid with a characteristic fruity, rum-like odor, is a versatile ester with significant applications across various industries. It serves as a solvent for cellulose nitrate and lacquers, a raw material in the synthesis of polymers like methyl methacrylate, and as a flavoring and fragrance agent.[1][2][3] In the realm of pharmaceutical and chemical research, a thorough understanding of its solubility in a wide array of organic solvents is paramount for process design, formulation development, and reaction optimization.

This in-depth technical guide provides a comprehensive overview of the solubility of methyl propionate in various organic solvents. It presents available quantitative data in a structured format, outlines detailed experimental protocols for solubility determination, and utilizes visualizations to illustrate key concepts and workflows, thereby serving as an essential resource for professionals in the field.

Quantitative Solubility Data

The solubility of methyl propionate is a critical parameter for its application as a solvent and a reactant. While qualitatively described as miscible with many common organic solvents, precise quantitative data is essential for accurate process modeling and formulation.[4][5] The following tables summarize the available quantitative and qualitative solubility data for methyl propionate in a range of organic solvents.

Table 1: Solubility of Methyl Propionate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 5 | [2] |

| 25 | 6.24 | [5] |

Table 2: Qualitative and Quantitative Solubility of Methyl Propionate in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Methanol | Miscible | [6] |

| Ethanol | Miscible | ||

| Propanol | Miscible | [7] | |

| Butanol | Miscible | [7] | |

| Ketones | Acetone | Soluble | [5] |

| Ethers | Diethyl Ether | Miscible | [8] |

| Hydrocarbons | General Hydrocarbons | Miscible |

It is important to note that for many organic solvents, methyl propionate is described as "miscible," indicating that it can be mixed in all proportions to form a homogeneous solution.[3][4]

Factors Influencing Solubility

The solubility of methyl propionate is governed by the principle of "like dissolves like." Its molecular structure, containing both a polar ester group and nonpolar alkyl chains, allows for varying degrees of interaction with different types of solvents.

Caption: Key factors influencing the solubility of methyl propionate.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development. Several experimental methods can be employed to quantify the solubility of a liquid in another liquid. The choice of method often depends on the required precision, the nature of the solvent system, and the available analytical instrumentation.

General Workflow for Liquid-Liquid Solubility Determination

The following diagram illustrates a generalized workflow for determining the mutual solubility of two liquids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl propionate CAS#: 554-12-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl propionate | Krackeler Scientific, Inc. [krackeler.com]

The Ubiquitous Presence of Methyl Propionate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate, a volatile ester recognized for its characteristic fruity and rum-like aroma, is a significant contributor to the flavor profiles of numerous fruits. Its natural occurrence is a subject of interest for food scientists, flavor chemists, and researchers in various fields requiring an understanding of natural product biosynthesis and analysis. This technical guide provides an in-depth overview of the natural occurrence of methyl propionate in fruits, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

Methyl propionate has been identified as a natural volatile organic compound (VOC) in a variety of fruits, where it contributes to their distinctive aromas.[1][2] Its presence has been documented in apples, bananas, strawberries, kiwifruit, and blackberries, among others.[2][3][4][5][6] The concentration of methyl propionate can vary significantly depending on the fruit species, cultivar, and ripening stage.[3][4]

The following table summarizes the available quantitative data for methyl propionate in different fruits. It is important to note that the quantification of volatile compounds is a complex process, and the reported values can be influenced by the analytical methodology employed.

| Fruit | Cultivar/Variety | Concentration | Reference(s) |

| Kiwifruit | Actinidia eriantha 'HiFI' | up to 60.9 ng/g FW (at full ripeness) | [5] |

| Strawberry | 'Florida Radiance' | Detected (quantification not specified) | [4] |

| Strawberry | 'Strawberry Festival' | Detected (quantification not specified) | [4] |

| Banana | 'Fenjiao' | Present in small amounts | [3] |

| Apple | Various | Important volatile compound | [6] |

| Blackberry | Rubus spp. | Detected (not quantified) | [2] |

FW: Fresh Weight

Biosynthesis of Methyl Propionate in Fruits

The biosynthesis of esters in fruits is a complex process involving precursors from both fatty acid and amino acid metabolism. The final and crucial step in the formation of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[1][7][8] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol substrate.[9]

For methyl propionate, the immediate precursors are propionyl-CoA and methanol. The biosynthesis can be conceptually broken down into the following stages:

-

Formation of Propionyl-CoA: Propionyl-CoA is a key intermediate in the catabolism of several amino acids (including isoleucine, valine, and methionine) and odd-chain fatty acids.[7][10]

-

Availability of Methanol: Methanol in plants is primarily produced during the demethylation of pectin in the cell wall, a process that occurs during fruit ripening.

-

Esterification by Alcohol Acyltransferase (AAT): An AAT enzyme catalyzes the condensation of propionyl-CoA and methanol to form methyl propionate.[9]

The following diagram illustrates the proposed biosynthetic pathway for methyl propionate in fruits.

References

- 1. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Methyl propionate (HMDB0030062) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apple - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]